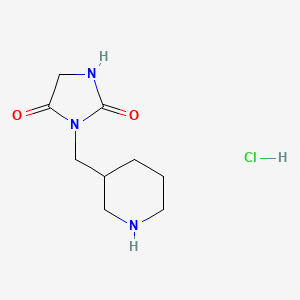3-(Piperidin-3-ylmethyl)imidazolidine-2,4-dione hydrochloride
CAS No.: 1396785-55-9
Cat. No.: VC2865660
Molecular Formula: C9H16ClN3O2
Molecular Weight: 233.69 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 1396785-55-9 |
|---|---|
| Molecular Formula | C9H16ClN3O2 |
| Molecular Weight | 233.69 g/mol |
| IUPAC Name | 3-(piperidin-3-ylmethyl)imidazolidine-2,4-dione;hydrochloride |
| Standard InChI | InChI=1S/C9H15N3O2.ClH/c13-8-5-11-9(14)12(8)6-7-2-1-3-10-4-7;/h7,10H,1-6H2,(H,11,14);1H |
| Standard InChI Key | IIBAGABAJQKNCA-UHFFFAOYSA-N |
| SMILES | C1CC(CNC1)CN2C(=O)CNC2=O.Cl |
| Canonical SMILES | C1CC(CNC1)CN2C(=O)CNC2=O.Cl |
Introduction
Chemical Identification and Properties
Basic Identification
3-(Piperidin-3-ylmethyl)imidazolidine-2,4-dione hydrochloride is a hydrochloride salt of a nitrogen-containing heterocyclic compound. It combines two important structural motifs: a piperidine ring and an imidazolidine-2,4-dione moiety (also known as a hydantoin group). The compound is primarily utilized in research settings, particularly in studies related to drug development and organic synthesis.
The compound has been assigned the following identifiers:
| Parameter | Value |
|---|---|
| CAS Number | 1396785-55-9 |
| Molecular Formula | C₉H₁₆ClN₃O₂ |
| Molecular Weight | 233.69 g/mol |
| IUPAC Name | 3-(piperidin-3-ylmethyl)imidazolidine-2,4-dione;hydrochloride |
| PubChem Compound ID | 71778954 |
Table 1: Basic identification parameters of 3-(Piperidin-3-ylmethyl)imidazolidine-2,4-dione hydrochloride
It should be noted that there appears to be some inconsistency in the literature regarding the position of substitution on the piperidine ring, with some sources referring to a positional isomer as 3-(piperidin-4-ylmethyl)imidazolidine-2,4-dione hydrochloride (CAS: 1351647-38-5) . This article focuses specifically on the 3-position isomer as indicated in the primary search results.
Structural Information
The molecular structure of 3-(Piperidin-3-ylmethyl)imidazolidine-2,4-dione hydrochloride consists of an imidazolidine-2,4-dione ring (a five-membered heterocycle with two nitrogen atoms and two carbonyl groups) connected via a methylene bridge to a piperidine ring at the 3-position. The compound exists as a hydrochloride salt, which enhances its solubility in aqueous solutions compared to the free base form.
The structural representation can be described using the following notations:
| Notation Type | Representation |
|---|---|
| Standard InChI | InChI=1S/C9H15N3O2.ClH/c13-8-5-11-9(14)12(8)6-7-2-1-3-10-4-7;/h7,10H,1-6H2,(H,11,14);1H |
| Standard InChIKey | IIBAGABAJQKNCA-UHFFFAOYSA-N |
| SMILES | C1CC(CNC1)CN2C(=O)CNC2=O.Cl |
| Canonical SMILES | C1CC(CNC1)CN2C(=O)CNC2=O.Cl |
Table 2: Structural representations of 3-(Piperidin-3-ylmethyl)imidazolidine-2,4-dione hydrochloride
The parent compound, without the hydrochloride salt, is identified in PubChem as CID 56828880 (3-(Piperidin-3-ylmethyl)imidazolidine-2,4-dione) .
Synthesis and Chemical Reactions
Chemical Reactivity
The compound contains several reactive sites:
-
The imidazolidine-2,4-dione ring contains two amide functional groups that can participate in various reactions.
-
The secondary amine in the piperidine ring provides a nucleophilic site for potential modifications.
-
The methylene bridge connecting the two ring systems can potentially undergo substitution reactions.
These reactive sites make the compound versatile for further chemical modifications in research settings.
Structural Analogues and Related Compounds
Positional Isomers
As mentioned earlier, a positional isomer of the compound exists: 3-(piperidin-4-ylmethyl)imidazolidine-2,4-dione hydrochloride, which differs in the position of substitution on the piperidine ring (4-position instead of 3-position) . This structural variation may lead to different physicochemical properties and potential biological activities.
Related Heterocyclic Compounds
Several structurally related compounds appear in the search results:
-
3-(Azetidin-3-ylmethyl)imidazolidine-2,4-dione hydrochloride (CAS: 2098124-26-4), which contains an azetidine ring instead of a piperidine ring .
-
3-((4-(Piperidin-4-yl)phenyl)amino)piperidine-2,6-dione hydrochloride, which features a more complex structure with a phenyl linker and a piperidine-2,6-dione moiety instead of an imidazolidine-2,4-dione .
These structural analogues provide valuable comparisons for structure-activity relationship studies in chemical and pharmaceutical research.
| Compound | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Structural Difference |
|---|---|---|---|---|
| 3-(Piperidin-3-ylmethyl)imidazolidine-2,4-dione hydrochloride | 1396785-55-9 | C₉H₁₆ClN₃O₂ | 233.69 | Reference compound |
| 3-(Piperidin-4-ylmethyl)imidazolidine-2,4-dione hydrochloride | 1351647-38-5 | C₉H₁₆ClN₃O₂ | 233.7 | Substitution at 4-position of piperidine |
| 3-(Azetidin-3-ylmethyl)imidazolidine-2,4-dione hydrochloride | 2098124-26-4 | C₇H₁₂ClN₃O₂ | 205.64 | Contains azetidine instead of piperidine |
Table 3: Comparison of 3-(Piperidin-3-ylmethyl)imidazolidine-2,4-dione hydrochloride with structural analogues
Future Research Directions
Structure-Activity Relationship Studies
Future research could explore the structure-activity relationships of 3-(Piperidin-3-ylmethyl)imidazolidine-2,4-dione hydrochloride and its analogues. Comparing the biological activities of the 3-position and 4-position isomers could provide valuable insights into the importance of substitution patterns on the piperidine ring.
Synthetic Methodology Development
Development of efficient synthetic routes for this compound and its derivatives could enhance its accessibility for research purposes. Novel synthetic methodologies could also enable the preparation of structurally diverse analogues for comprehensive structure-activity relationship studies.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume